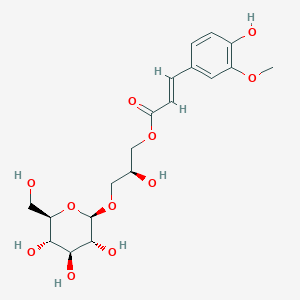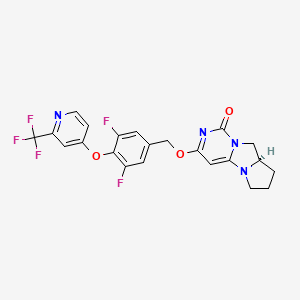
Lp-PLA2-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-16 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases and other inflammatory conditions .
Preparation Methods
Chemical Reactions Analysis
Lp-PLA2-IN-16 undergoes various chemical reactions, including hydrolysis and oxidation. The enzyme Lp-PLA2 hydrolyzes oxidized phosphatidylcholine to produce lysophosphatidylcholine, a pro-inflammatory molecule . Common reagents used in these reactions include oxidized phospholipids and specific inhibitors that target the enzyme’s active site . The major products formed from these reactions are lysophosphatidylcholine and other oxidized lipid derivatives .
Scientific Research Applications
Lp-PLA2-IN-16 has a wide range of scientific research applications. It is used in studies related to cardiovascular diseases, where it helps in understanding the role of Lp-PLA2 in atherosclerosis and plaque formation . In the field of medicine, it is being investigated for its potential in treating Alzheimer’s disease and other neuroinflammatory conditions . Additionally, it has applications in cancer research, where it is used to study the role of Lp-PLA2 in lipid metabolism and ferroptosis .
Mechanism of Action
The mechanism of action of Lp-PLA2-IN-16 involves the inhibition of the Lp-PLA2 enzyme. Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein, which is susceptible to oxidative modification . By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine and other pro-inflammatory molecules, thereby reducing inflammation and the risk of atherosclerosis .
Comparison with Similar Compounds
Lp-PLA2-IN-16 is similar to other Lp-PLA2 inhibitors such as Darapladib and Rilapladib . Darapladib, for example, is primarily used in cardiovascular research, while Rilapladib has broader applications in inflammatory conditions .
Conclusion
This compound is a promising compound with significant potential in various fields of scientific research. Its ability to inhibit Lp-PLA2 makes it a valuable tool in the study of cardiovascular diseases, neuroinflammatory conditions, and cancer. Further research and development are needed to fully understand its mechanisms and potential therapeutic applications.
Properties
Molecular Formula |
C22H17F5N4O3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(6R)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m1/s1 |
InChI Key |
VYMXZQQIOZTTMU-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Canonical SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)
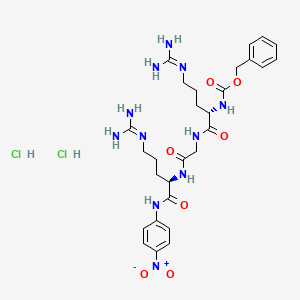
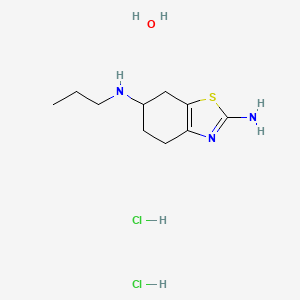
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
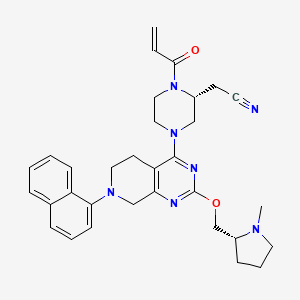
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)

![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)


![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)
